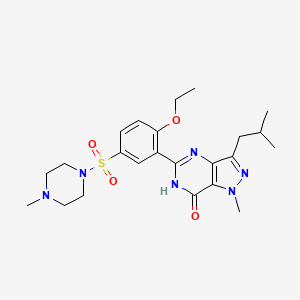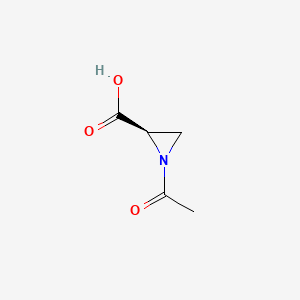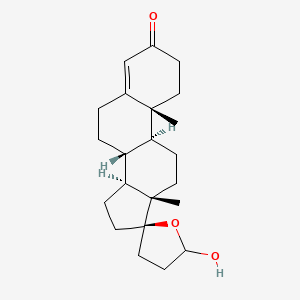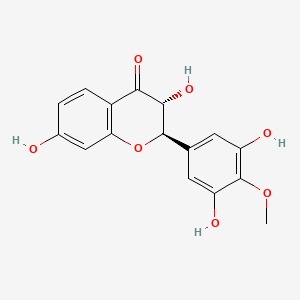![molecular formula C9H11N5O2 B587316 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one CAS No. 141635-93-0](/img/structure/B587316.png)
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one
Overview
Description
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one, abbreviated as 8-OH-MTP, is a naturally occurring compound found in the human body. It is a purine derivative that is involved in a variety of biochemical and physiological processes in the body. 8-OH-MTP has a wide range of potential applications in the field of scientific research due to its unique properties and potential therapeutic effects.
Scientific Research Applications
Tautomerism and Molecular Interactions
The compound shows relevance in the study of tautomerism and molecular interactions, particularly in nucleic acid bases. The research emphasizes the influence of environmental interactions on tautomeric equilibria of purine and pyrimidine bases. The study by Person et al. (1989) highlights the role of infrared studies in understanding these equilibria, providing insights into the isolated bases and their interactions with the environment, thus contributing significantly to the field of molecular biology and genetics Person et al., 1989.
Purine and Pyrimidine Oxidation Reactions
Cadet et al. (2014) investigated the one-electron oxidation reactions of nucleobases in cellular DNA, emphasizing the damage induced by purine and pyrimidine radical cations. The study provides crucial insights into the molecular mechanisms of DNA damage and repair, with implications for understanding cancer and other genetic disorders Cadet et al., 2014.
Medicinal Chemistry and Anticancer Activity
Yimer and Fekadu (2015) explored the synthesis of purine/benzimidazole hybrids, evaluating their in vitro anticancer activities. This work contributes to the field of medicinal chemistry, specifically in the development and screening of potential anticancer agents Yimer & Fekadu, 2015.
Biological Activities of Hydroxyquinolines
Saadeh et al. (2020) focused on the synthesis and biological activities of 8-hydroxyquinoline derivatives, noting their antimicrobial, anticancer, and antifungal effects. This study is pertinent to the fields of pharmacology and drug development, offering a foundation for the development of therapeutic agents Saadeh et al., 2020.
properties
IUPAC Name |
8-hydroxy-6-methyl-5,6,7,8-tetrahydro-1H-pyrimido[1,2-a]purin-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O2/c1-4-2-5(15)14-8(16)6-7(11-3-10-6)13-9(14)12-4/h3-5,15H,2H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGJRDCQEZCPJPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=O)C3=C(N=CN3)N=C2N1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858457 | |
| Record name | 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one | |
CAS RN |
141635-93-0 | |
| Record name | 8-Hydroxy-6-methyl-4,6,7,8-tetrahydropyrimido[1,2-a]purin-10(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858457 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tricyclo[5.1.0.03,5]octan-2-one, 5-(1-methylethyl)-, (1alpha,3ba,5ba,7alpha)- (9CI)](/img/no-structure.png)


![(2S)-N-Methoxy-N,2-dimethylhexanamide-[d3]](/img/structure/B587245.png)
![4-[2-(3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]benzenamine-d4](/img/structure/B587247.png)


